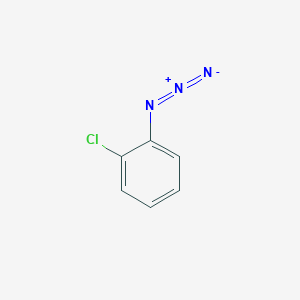

1-Azido-2-chlorobenzene

Description

Contextual Significance in Modern Synthetic Methodologies

The significance of 1-azido-2-chlorobenzene in modern synthetic chemistry stems from the dual reactivity imparted by its functional groups. It serves as a precursor for a wide range of more complex molecules, especially nitrogen-containing heterocycles that are prevalent in pharmaceuticals and specialty materials. researchgate.net

The azido (B1232118) group is particularly notable for its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgwikipedia.org Specifically, 1-azido-2-chlorobenzene readily undergoes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, to form highly stable 1,2,3-triazole rings. wikipedia.orgnih.gov This reaction is exceptionally reliable for covalently linking different molecular fragments and has found broad application in drug discovery and bioconjugation. wikipedia.orgnobelprize.org

Furthermore, the thermal or photochemical decomposition of the azido group generates a highly reactive nitrene intermediate. nih.govpublish.csiro.aumdpi.com This reactivity is harnessed in intramolecular C-H amination reactions. For instance, the thermolysis of biaryl azides, which can be derived from 1-azido-2-chlorobenzene, is a method for synthesizing carbazoles, a structural motif found in many biologically active compounds and functional materials. nih.govresearchgate.netorganic-chemistry.orgnih.gov The chloro substituent, while influencing the azide's reactivity, also acts as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of synthetic utility. smolecule.com

Structural Features and Their Influence on Reactivity

The chemical behavior of 1-azido-2-chlorobenzene is a direct consequence of its electronic and steric properties, which are determined by the interplay between the azido and chloro groups on the aromatic ring.

The azide (B81097) functional group (–N₃) is considered a pseudohalogen and possesses a linear structure with significant dipolar character, as described by its resonance structures. wikipedia.orgunibo.it This electronic configuration allows it to act as a 1,3-dipole in cycloaddition reactions. wikipedia.org

Key reactions involving the azido group include:

[3+2] Cycloaddition: This is one of the most utilized reactions of azides. wikipedia.orgrsc.org The Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles is a prime example. wikipedia.orgwikipedia.org The copper-catalyzed version (CuAAC) is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer with high efficiency. nobelprize.org

Reduction to Amines: The azide group is a stable precursor to a primary amine. It can be cleanly reduced without affecting other functional groups like the chloro substituent. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or ruthenium complexes, and the Staudinger reaction using triphenylphosphine (B44618). academie-sciences.frmasterorganicchemistry.com A [Ru(p-cymene)Cl₂]₂ catalyst with sodium borohydride (B1222165) has shown high efficiency in reducing 1-azido-2-chlorobenzene to 2-chloroaniline (B154045). academie-sciences.fr

Nitrene Formation: Upon thermal or photolytic activation, aryl azides extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. nih.govpublish.csiro.au This species can undergo various subsequent reactions, including insertion into C-H bonds to form new C-N bonds, which is a key step in the synthesis of carbazoles from biaryl azides. nih.govmdpi.comnih.gov

The chlorine atom at the ortho position significantly modulates the reactivity of the benzene (B151609) ring and the adjacent azido group.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is deactivation of the aromatic ring towards electrophilic substitution. This electronic influence affects the rate of reactions involving the azido group. For example, in the pyrolysis of phenyl azides, a para-chloro substituent causes a small rate increase compared to unsubstituted phenyl azide. publish.csiro.au The ortho-chloro group in 1-azido-2-chlorobenzene influences the electron density of the azide, which can affect its reactivity in cycloadditions.

Steric Effects: The presence of the chloro group in the ortho position creates steric hindrance around the azido group. This can influence the transition state of reactions. In the thermal decomposition of 2-nitrophenyl azide, adding a 6-chloro group (i.e., 2-chloro-6-nitrophenyl azide) greatly reduces the rate enhancement typically provided by the ortho-nitro group, demonstrating a significant steric effect that prevents coplanarity required for the cyclization mechanism. publish.csiro.aupublish.csiro.au This highlights how ortho substituents can sterically interfere with neighboring group participation during nitrene formation. For 1-azido-2-chlorobenzene itself, the steric bulk of the chlorine can influence the regioselectivity of certain reactions.

Table 2: Comparative Reactivity of Azidochlorobenzene Isomers This interactive table compares properties and reaction rates of 1-azido-2-chlorobenzene with its meta and para isomers, illustrating electronic and steric effects.

| Property | 1-Azido-2-chlorobenzene (ortho) | 1-Azido-3-chlorobenzene (meta) | 1-Azido-4-chlorobenzene (para) | Source |

|---|---|---|---|---|

| **CuAAC Reaction Rate (k, M⁻¹s⁻¹)*** | 0.38 | 0.29 | 0.42 | |

| SNAr Reactivity (relative) | High | Moderate | Low | |

| Thermal Stability (°C) | 100 | 110 | 95 |

\Rate constant for reaction with a terminal alkyne.*

Historical Development of Aryl Azide Chemistry Relevant to 1-Azido-2-chlorobenzene

The chemistry of aryl azides has a rich history that provides the foundation for the modern applications of compounds like 1-azido-2-chlorobenzene.

1864: The first organic azide, phenyl azide, was synthesized by Peter Griess through the reaction of phenyldiazonium with ammonia. wikipedia.orgnobelprize.org This discovery opened the door to the entire class of aryl azide compounds.

1890s: Theodor Curtius, who had discovered hydrazoic acid (HN₃), described the thermal rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgbritannica.com This established a key transformation pathway for azide-containing molecules.

Mid-20th Century: Rolf Huisgen conducted systematic studies on 1,3-dipolar cycloaddition reactions, including the reaction of azides with alkynes. wikipedia.orgwikipedia.org This work provided the mechanistic framework for understanding the formation of triazoles and established it as a powerful synthetic tool. nobelprize.org

Late 20th Century: Research into the thermal and photochemical decomposition of aryl azides elucidated the role of nitrene intermediates in their chemistry, leading to applications in C-H functionalization and the synthesis of heterocyclic systems like azepines and carbazoles. nih.govpublish.csiro.auworktribe.com

2001: The field was revolutionized by the development of "click chemistry," a term coined by K. Barry Sharpless. wikipedia.org The discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Morten Meldal and Valery Fokin (in Sharpless's lab) transformed the Huisgen cycloaddition into a highly reliable and efficient ligation reaction. wikipedia.orgwikipedia.orgnobelprize.org This development dramatically increased the use of organic azides, including functionalized derivatives like 1-azido-2-chlorobenzene, across all fields of chemistry. wikipedia.org

This historical progression, from fundamental discovery to the development of highly sophisticated and reliable reactions, has cemented the place of aryl azides as indispensable reagents in the synthetic chemist's toolkit.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTPYRQIAMETSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464995 | |

| Record name | 1-azido-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-07-9 | |

| Record name | 1-azido-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 2 Chlorobenzene

Established Chemical Syntheses

The formation of 1-azido-2-chlorobenzene is a well-documented process, with the diazotization of the corresponding aniline (B41778) being the most common and effective method. Nucleophilic substitution offers an alternative, albeit less direct, pathway.

Diazotization-Azidation Protocols

The conversion of primary aromatic amines, such as 2-chloroaniline (B154045), into aryl azides is a cornerstone of synthetic organic chemistry. orgsyn.org This transformation proceeds via a two-step sequence involving the formation of a diazonium salt, followed by its reaction with an azide (B81097) source. orgsyn.orgorgsyn.org

The synthesis of 1-azido-2-chlorobenzene from 2-chloroaniline begins with the diazotization of the primary amine. This reaction is typically carried out in an acidic medium, such as aqueous hydrochloric acid, at low temperatures (0–5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ. The resulting 2-chlorobenzenediazonium (B96021) chloride solution is then treated with a solution of sodium azide. The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂) from the diazonium salt to yield the desired 1-azido-2-chlorobenzene.

A representative laboratory-scale procedure involves dissolving 2-chloroaniline in a mixture of hydrochloric acid and water, followed by cooling the solution in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. After the diazotization is complete, a solution of sodium azide is slowly added to the cooled diazonium salt solution. The reaction mixture is typically stirred for a period to allow for the complete conversion to the aryl azide. The product, being insoluble in water, can then be isolated by extraction with an organic solvent, followed by purification.

Table 1: Representative Reaction Parameters for the Synthesis of 1-Azido-2-chlorobenzene from 2-Chloroaniline

| Parameter | Condition |

| Starting Material | 2-Chloroaniline |

| Reagents | Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Hydrochloric Acid (HCl) |

| Solvent | Water |

| Temperature | 0–5 °C |

| Reaction Time | Varies; typically requires careful, slow addition of reagents |

| Work-up | Extraction with an organic solvent (e.g., diethyl ether), followed by washing and drying. |

The yield of 1-azido-2-chlorobenzene from the diazotization-azidation of 2-chloroaniline can be influenced by several factors. Maintaining a low temperature throughout the reaction is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of undesired byproducts such as 2-chlorophenol. The rate of addition of both the sodium nitrite and sodium azide solutions should be carefully controlled to manage the exothermic nature of the reactions and to avoid the accumulation of reactive intermediates.

The acidity of the reaction medium is also a key parameter. A sufficient excess of acid is necessary to ensure the complete diazotization of the aniline and to maintain the stability of the resulting diazonium salt. Optimization of these conditions is crucial for achieving high yields and purity of the final product. While specific yield data for 1-azido-2-chlorobenzene is not extensively tabulated in readily available literature, yields for analogous aryl azide syntheses can vary widely depending on the precise reaction conditions and the electronic nature of the substituents on the aromatic ring. orgsyn.org

Nucleophilic Substitution Routes

An alternative approach to the synthesis of 1-azido-2-chlorobenzene involves nucleophilic aromatic substitution (SNAr) on a suitable chlorinated benzene (B151609) precursor. This method relies on the displacement of a leaving group from the aromatic ring by an azide nucleophile.

In principle, 1-azido-2-chlorobenzene could be synthesized by reacting 1,2-dichlorobenzene (B45396) with a source of azide ions, such as sodium azide. However, nucleophilic aromatic substitution on unactivated aryl halides like 1,2-dichlorobenzene is generally challenging and requires harsh reaction conditions, such as high temperatures and pressures, due to the electron-rich nature of the benzene ring, which repels incoming nucleophiles. scielo.bracs.org

The presence of electron-withdrawing groups on the aromatic ring can significantly facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). organic-chemistry.org In the case of 1,2-dichlorobenzene, the chloro substituents are only weakly deactivating, making direct nucleophilic substitution with azide difficult to achieve under standard laboratory conditions. There is limited specific literature detailing a successful and high-yielding synthesis of 1-azido-2-chlorobenzene directly from 1,2-dichlorobenzene via this route.

In nucleophilic aromatic substitution reactions, the nature of the leaving group can have a significant impact on the reaction rate. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, rather than the departure of the leaving group. organic-chemistry.org Consequently, the bond strength between the carbon and the leaving group is less critical than in SN1 or SN2 reactions.

Interestingly, for SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect outweighs the greater bond strength of the C-F bond compared to other carbon-halogen bonds. Therefore, in a hypothetical SNAr synthesis of an aryl azide, a fluoro-substituted benzene would be expected to be more reactive than the corresponding chloro-, bromo-, or iodo-substituted benzene. While this provides a theoretical framework, the practical application to the synthesis of 1-azido-2-chlorobenzene from a dihalobenzene would still need to overcome the lack of strong activating groups on the ring.

Catalytic and Advanced Synthetic Approaches

Advanced synthetic strategies provide efficient and reliable pathways to aryl azides, including 1-azido-2-chlorobenzene. These methods often employ catalytic systems or supported reagents to enhance reaction rates, improve yields, and simplify purification processes.

Copper(I)-Catalyzed Azidation of Organoboron Compounds

The copper-catalyzed cross-coupling of organoboron compounds with an azide source represents a powerful method for the formation of carbon-nitrogen bonds. While copper(II) salts are more commonly reported for this transformation, copper(I) catalysts are also effective and can offer distinct advantages.

A reliable and highly efficient methodology for the synthesis of aryl azides involves the copper-catalyzed coupling of arylboronic acids with trimethylsilyl (B98337) azide (TMSN₃). sci-hub.se This procedure demonstrates broad functional group compatibility and is conducted under relatively mild conditions. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), in the presence of an additive like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which is believed to facilitate the cleavage of the N-Si bond in TMSN₃ to generate a more nucleophilic azide anion. sci-hub.se

While a specific example for the synthesis of 1-azido-2-chlorobenzene using this exact copper(I)-catalyzed methodology was not found in the reviewed literature, the general applicability of this reaction to a wide range of substituted arylboronic acids suggests its potential for the azidation of 2-chlorophenylboronic acid. The reaction conditions are typically optimized for each substrate, but a general protocol would involve heating the arylboronic acid with TMSN₃ in the presence of a catalytic amount of a copper(I) salt and an additive in a suitable solvent.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azidation of Arylboronic Acids

| Entry | Arylboronic Acid | Copper(I) Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | CuI | TBAF | Methanol | Reflux | 89 |

| 2 | Phenylboronic acid | CuCl | TBAF | Methanol | Reflux | 92 |

| 3 | 4-Chlorophenylboronic acid | CuCl | TBAF | Methanol | Reflux | 95 |

Data extrapolated from a general methodology for the synthesis of aryl azides. sci-hub.se

One-Pot Diazotization-Azidodediazoniation via Organotin Azides

A one-pot synthesis of aryl azides from aromatic amines can be efficiently achieved through a diazotization-azidodediazoniation sequence using organotin azides. This method avoids the isolation of potentially unstable diazonium salt intermediates, thereby enhancing the safety and practicality of the procedure.

One such approach utilizes a stable and highly reactive insoluble polymer-supported organotin azide, prepared from a Merrifield resin. scielo.br This heterogeneous reagent facilitates the conversion of a wide range of aromatic amines to their corresponding aryl azides in very good yields under mild conditions. scielo.br The process involves the in situ generation of the aryldiazonium salt from the aniline derivative, followed by the introduction of the polymer-supported organotin azide which delivers the azide moiety.

Although the synthesis of 1-azido-2-chlorobenzene from 2-chloroaniline using this specific polymer-supported organotin azide has not been explicitly detailed in the available literature, the methodology has been successfully applied to a variety of substituted anilines. The general procedure involves the diazotization of the aniline using a suitable reagent, followed by the addition of the polymer-supported tin azide. The solid-supported nature of the reagent allows for easy separation from the product mixture by simple filtration. scielo.br

Table 2: Synthesis of Aryl Azides using a Polymer-Supported Dibutylstannyl Azide

| Entry | Aromatic Amine | Product | Yield (%) |

| 1 | Aniline | Phenyl azide | 92 |

| 2 | 4-Methylaniline | 1-Azido-4-methylbenzene | 95 |

| 3 | 4-Bromoaniline | 1-Azido-4-bromobenzene | 93 |

| 4 | 3-Nitroaniline | 1-Azido-3-nitrobenzene | 88 |

Data sourced from a study on the application of a polymer-supported dibutylstannyl azide. scielo.br

Polymer-Supported Reagent Applications in Synthesis

The use of polymer-supported reagents offers significant advantages in organic synthesis, including simplified reaction workup, the ability to use excess reagents to drive reactions to completion, and the potential for reagent recycling. In the context of synthesizing 1-azido-2-chlorobenzene, a polymer-supported azide reagent can be employed to introduce the azido (B1232118) functionality.

These reagents typically consist of an azide anion ionically or covalently bound to a polymer backbone, such as polystyrene. The synthesis of aryl azides can be accomplished via the diazotization of the corresponding aniline, followed by treatment with the polymer-supported azide. This two-step, one-pot procedure is often referred to as a diazotization-azidodediazoniation reaction.

Advanced Reactivity Profiles and Reaction Mechanisms of 1 Azido 2 Chlorobenzene

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of the chemical behavior of 1-azido-2-chlorobenzene, providing efficient routes to a variety of nitrogen-containing heterocycles. The azide (B81097) functional group acts as a 1,3-dipole, readily participating in reactions with various dipolarophiles.

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a classic thermal reaction between an azide and an alkyne, leading to the formation of a 1,2,3-triazole ring. This reaction typically requires elevated temperatures and often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The uncatalyzed reaction proceeds via a concerted mechanism, and the distribution of isomers is influenced by the electronic and steric properties of both the azide and the alkyne. While specific studies detailing the precise regioselectivity of the thermal Huisgen cycloaddition for 1-azido-2-chlorobenzene are not extensively documented, it is expected to follow the general trend of producing both 1,4- and 1,5-adducts.

A significant advancement in the utility of the Huisgen cycloaddition is the development of the copper(I)-catalyzed azide-alkyline cycloaddition (CuAAC). This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, due to its high efficiency, mild reaction conditions, and broad substrate scope. The mechanism of the CuAAC is distinct from the thermal Huisgen cycloaddition, proceeding through a stepwise pathway involving copper acetylide intermediates. This catalytic cycle dramatically accelerates the reaction rate compared to the uncatalyzed version. organic-chemistry.org

The copper(I)-catalyzed cycloaddition of 1-azido-2-chlorobenzene with terminal alkynes consistently produces 1-(2-chlorophenyl)-4-substituted-1H-1,2,3-triazoles with high regioselectivity. The reaction has been successfully employed in the synthesis of various 4H-chromene-chlorophenyl conjugates. For instance, the reaction of 1-azido-2-chlorobenzene with various propargyl ethers of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles, using copper(I) iodide as the catalyst in N,N-dimethylformamide (DMF), afforded the corresponding 1,2,3-triazole-tethered products in good yields, ranging from 78.77% to 85.47%. jchr.org

| Reactant 1 (Propargyl Ether of 4H-Chromene Derivative) | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-phenyl-7-propargyloxy-4H-chromene-3-carbonitrile | 1-Azido-2-chlorobenzene | CuI | DMF | 85.47 | jchr.org |

| 2-amino-4-(4-fluorophenyl)-7-propargyloxy-4H-chromene-3-carbonitrile | 1-Azido-2-chlorobenzene | CuI | DMF | 82.15 | jchr.org |

| 2-amino-4-(4-methoxyphenyl)-7-propargyloxy-4H-chromene-3-carbonitrile | 1-Azido-2-chlorobenzene | CuI | DMF | 78.77 | jchr.org |

Similarly, the synthesis of other 4H-chromene-chlorophenyl conjugates via the CuAAC reaction between propargyl ethers and 1-azido-2-chlorobenzene has been reported with yields between 75% and 80%, highlighting the reliability of this method. cosmosscholars.com

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of the azide-alkyne cycloaddition. The reaction is driven by the release of ring strain from a cyclic alkyne, such as a cyclooctyne (B158145) derivative, upon cycloaddition with an azide. magtech.com.cn This bioorthogonal reaction is highly valuable for in vivo applications where the toxicity of a copper catalyst is a concern. The reactivity in SPAAC is influenced by both the strain of the cycloalkyne and the electronic properties of the azide. Aryl azides with electron-withdrawing groups can exhibit enhanced reactivity in SPAAC. Despite the potential for the ortho-chloro group to influence reactivity, a comprehensive search of the scientific literature did not yield specific examples of 1-azido-2-chlorobenzene participating in SPAAC reactions. Further research would be necessary to explore the utility of this compound in this catalyst-free cycloaddition.

Intramolecular cycloaddition reactions of azides and alkynes provide a powerful strategy for the synthesis of fused heterocyclic ring systems. mdpi.com This approach benefits from a favorable entropy of activation, as the reactive partners are tethered together. These reactions can proceed thermally or be catalyzed by copper(I). In the context of 1-azido-2-chlorobenzene, the synthesis of triazole-fused heterocycles would require the initial preparation of a derivative where an alkyne moiety is linked to the phenyl ring, likely through the chloro substituent or another position. While the synthesis of various fused 1,2,3-triazoles through intramolecular cycloadditions is a well-established field, specific examples originating from 1-azido-2-chlorobenzene derivatives were not found in the surveyed literature. researchgate.netbeilstein-journals.orgrsc.org The development of such intramolecular pathways could offer novel routes to complex, polycyclic aromatic systems containing a triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

Other [3+2] Cycloaddition Reactions

The 1,3-dipolar nature of the azido (B1232118) group in 1-azido-2-chlorobenzene allows it to participate in various [3+2] cycloaddition reactions with suitable dipolarophiles. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings.

Reaction with Nitrile Imines

The [3+2] cycloaddition of aryl azides with nitrile imines represents a versatile method for the synthesis of tetrazole derivatives. However, the reaction of 1-azido-2-chlorobenzene with nitrile imines can also lead to the formation of substituted pyrazoles, depending on the nature of the nitrile imine and the reaction conditions. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl chlorides by dehydrohalogenation with a base. nih.gov

The reaction proceeds via a concerted mechanism, where the regioselectivity is governed by the electronic and steric properties of both the aryl azide and the nitrile imine. rsc.org In the case of 1-azido-2-chlorobenzene, the electron-withdrawing nature of the chlorine atom influences the electronic distribution within the azido group. Generally, the reaction of an aryl azide with a nitrile imine can lead to two possible regioisomers. The substituent on the aryl azide, in this case, the ortho-chloro group, can influence the regiochemical outcome of the cycloaddition. nih.gov

| Reactant 1 | Reactant 2 Precursor | Base | Solvent | Product Type | Ref. |

| Aryl Azide | Hydrazonoyl Chloride | Triethylamine | Methanol | 5-Aminopyrazole | nih.gov |

| Aryl Azide | Hydrazonoyl Chloride | Sodium Methylate | Methanol | Functionalized Pyrazole | rsc.org |

This table represents typical conditions for the reaction of aryl azides with nitrile imines, providing a basis for the expected reaction of 1-azido-2-chlorobenzene.

Formation of Aryl Aziridines via Thermal Cycloaddition with Alkenes

The thermal reaction of aryl azides with alkenes can lead to the formation of aryl aziridines. This transformation is believed to proceed through the initial formation of a Δ²-1,2,3-triazoline intermediate via a [3+2] cycloaddition reaction. researchgate.net This intermediate is often unstable and can undergo spontaneous extrusion of molecular nitrogen to yield the corresponding aziridine (B145994).

The stability of the triazoline intermediate and the propensity for nitrogen extrusion are influenced by the nature of the substituents on both the aryl azide and the alkene. elsevierpure.com For 1-azido-2-chlorobenzene, the ortho-chloro substituent may influence the rate of both the initial cycloaddition and the subsequent nitrogen elimination. The reaction is typically carried out by heating the aryl azide in the presence of an excess of the alkene, often without a solvent or in a high-boiling inert solvent. The success of aziridine formation is also dependent on the electronic nature of the alkene, with electron-deficient alkenes often being more reactive in these thermal cycloadditions. elsevierpure.com

| Aryl Azide | Alkene Type | Temperature | Key Intermediate | Product | Ref. |

| General Aryl Azide | Electron-deficient | Heat | Δ²-1,2,3-Triazoline | Aryl Aziridine | researchgate.netelsevierpure.com |

This table outlines the general conditions for the thermal formation of aryl aziridines from aryl azides and alkenes.

Reductive Transformations

The azido group of 1-azido-2-chlorobenzene is readily reduced to an amino group, providing a synthetic route to 2-chloroaniline (B154045) and its derivatives. The choice of reducing agent and catalyst is crucial for achieving high selectivity, particularly for the preservation of the carbon-chlorine bond.

Catalytic Hydrogenation of the Azido Group

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to amines. The choice of metal catalyst plays a significant role in the chemoselectivity of the reduction, especially in the presence of other reducible functional groups like a halogen substituent.

Palladium, particularly palladium on carbon (Pd/C), is a highly effective catalyst for the hydrogenation of azido groups to amines. commonorganicchemistry.com The reduction of 1-azido-2-chlorobenzene using Pd/C and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate, can yield 2-chloroaniline.

However, a potential side reaction is the hydrogenolysis of the carbon-chlorine bond (hydrodechlorination), which would lead to the formation of aniline (B41778). The selectivity of the reaction is influenced by the reaction conditions, including the solvent, temperature, pressure of hydrogen, and the nature of the catalyst support. google.com Careful control of these parameters is necessary to maximize the yield of 2-chloroaniline while minimizing the formation of the dehalogenated product.

| Substrate | Catalyst | Hydrogen Source | Solvent | Product | Potential Byproduct | Ref. |

| 1-Azido-2-chlorobenzene | 5-10% Pd/C | H₂ (gas) | Ethanol/Methanol | 2-Chloroaniline | Aniline | commonorganicchemistry.comwikipedia.org |

| 1-Azido-2-chlorobenzene | 5-10% Pd/C | Ammonium formate | Methanol | 2-Chloroaniline | Aniline | commonorganicchemistry.comwikipedia.org |

This table summarizes typical conditions for the palladium-catalyzed reduction of aryl azides, with specific application to 1-azido-2-chlorobenzene.

Ruthenium-based catalysts offer an alternative for the selective hydrogenation of functionalized arenes. nih.gov Ruthenium nanoparticles supported on materials like nitrogen-doped carbon have shown excellent activity and selectivity in various hydrogenation reactions. nih.gov In the case of halo-substituted aryl azides, ruthenium catalysts can exhibit high chemoselectivity, favoring the reduction of the azido group while leaving the carbon-halogen bond intact. researchgate.net

This selectivity is attributed to the different catalytic properties of ruthenium compared to palladium. Ruthenium catalysts can be particularly advantageous when hydrodechlorination is a significant issue with palladium catalysts. The reaction conditions, including the specific ruthenium catalyst, solvent, and hydrogen pressure, are critical for achieving the desired selective reduction of 1-azido-2-chlorobenzene to 2-chloroaniline. rsc.org

| Substrate | Catalyst System | Hydrogen Source | Solvent | Key Advantage | Ref. |

| Haloaryl Azide | Ru-NPs on N-doped carbon | H₂ (gas) | Various | High chemoselectivity, halogen retention | nih.govnih.govresearchgate.net |

This table highlights the use of ruthenium catalysts for the selective reduction of haloaryl azides, emphasizing the retention of the halogen substituent.

Ruthenium-Catalyzed Selective Reduction with Halogen Retention

Metal-Mediated and Hydride Reductions

Dichloroindium hydride (Cl₂InH) is a versatile reagent for the reduction of organic azides to their corresponding primary amines. This reduction is known to proceed under very mild conditions, offering a high degree of chemoselectivity. This makes it a valuable tool for the synthesis of amines from azides without affecting other sensitive functional groups that might be present in the molecule.

| Substrate Type | Reagent | Conditions | Product |

| Organic Azides | Dichloroindium Hydride | Mild | Primary Amines |

Thermolytic and Photochemical Decompositions

Thermal Decomposition Pathways and Nitrene Formation

The thermal decomposition of aryl azides is a well-established method for the generation of highly reactive nitrene intermediates. When 1-azido-2-chlorobenzene is subjected to thermal conditions, it undergoes extrusion of molecular nitrogen (N₂) to form 2-chlorophenylnitrene. datapdf.com This process is a key step in the synthesis of various nitrogen-containing heterocyclic compounds.

The decomposition of substituted azidobenzenes, including those with chloro- and nitro-substituents, has been studied through both experimental and theoretical methods. researchgate.net The thermal behavior of these compounds indicates that the decomposition is an exothermic process that leads to the formation of the corresponding nitrene. researchgate.net The stability of the azide and the temperature required for decomposition are influenced by the nature and position of the substituents on the benzene (B151609) ring.

The generated 2-chlorophenylnitrene is a singlet nitrene, which is in a higher energy state and can undergo various subsequent reactions, including insertion into C-H bonds, addition to double bonds, or rearrangement. beilstein-journals.org One of the characteristic reactions of singlet aryl nitrenes is ring expansion to form a didehydroazepine intermediate, which can then be trapped by nucleophiles. beilstein-journals.org

Photochemical Decomposition

The photochemical decomposition of aryl azides, initiated by UV irradiation, also leads to the formation of nitrenes. beilstein-journals.org The photolysis of 1-azido-2-chlorobenzene would generate the singlet 2-chlorophenylnitrene, similar to the thermal process. beilstein-journals.org This singlet nitrene can then undergo intersystem crossing to the more stable triplet state or react via ring expansion. beilstein-journals.org

The photolysis of aryl azides in the presence of nucleophiles, such as water or methanol, can lead to the formation of 3H-azepinones or 2-methoxy-3H-azepines, respectively. beilstein-journals.orgelectronicsandbooks.com For instance, the continuous flow photolysis of aryl azides in the presence of water has been optimized to produce 3H-azepinones, with the reaction proceeding through the didehydroazepine intermediate. beilstein-journals.org In the case of 1-azido-2-chlorobenzene, this would likely lead to the formation of a chloro-substituted 3H-azepinone. The efficiency of these photochemical reactions can be fine-tuned by controlling the reaction conditions, such as residence time in a flow reactor, to minimize secondary photochemical reactions. beilstein-journals.org

| Decomposition Method | Intermediate | Key Subsequent Reaction | Potential Product from 1-Azido-2-chlorobenzene |

| Thermal | 2-Chlorophenylnitrene (singlet) | Ring expansion | Chloro-substituted heterocyclic compounds |

| Photochemical | 2-Chlorophenylnitrene (singlet) | Ring expansion and trapping with nucleophile | Chloro-substituted 3H-azepinone (with H₂O) |

Temperature Dependence and Byproduct Analysis

The thermal stability of aryl azides is a critical parameter influencing their application and handling. The decomposition of these compounds is highly dependent on temperature and substitution patterns on the aromatic ring. For 1-azido-2-chlorobenzene, the presence of an ortho-azido group significantly lowers its thermal stability. researchgate.net The decomposition process is initiated by the extrusion of a molecule of dinitrogen (N₂) upon heating, which is the rate-limiting step. This thermolysis generates the highly reactive intermediate, 2-chlorophenylnitrene. researchgate.net

The ultimate byproducts of the thermal decomposition are contingent on the reaction conditions, such as temperature, concentration, and solvent. The generated 2-chlorophenylnitrene can undergo several reaction pathways. In the absence of other trapping agents, intermolecular reactions are common, leading to the formation of azo compounds (e.g., 2,2'-dichloroazobenzene) or complex, polymeric, nitrogen-containing materials. researchgate.net The specific temperature at which decomposition becomes rapid and the precise distribution of byproducts are sensitive to the experimental setup. Studies on analogous ortho-substituted azides have shown that intramolecular cyclization reactions can also occur, although this is less common for a simple chloro-substituent compared to groups like vinyl or formyl. researchgate.net

Table 1: General Thermal Decomposition Profile of Ortho-Substituted Aryl Azides

| Feature | Description |

| Initial Step | Extrusion of N₂ to form a nitrene intermediate. |

| Rate-Limiting Step | Cleavage of the N-N₂ bond. |

| Key Intermediate | 2-chlorophenylnitrene. |

| Common Byproducts | Azo compounds, polymeric materials. |

| Influence of Ortho-Group | Generally decreases thermal stability compared to meta/para isomers. researchgate.net |

Photochemical Activation and Reactive Intermediate Generation

Photochemical methods provide a controlled way to induce the reactivity of 1-azido-2-chlorobenzene, primarily through the generation of the same nitrene intermediate formed under thermal conditions.

Upon irradiation with ultraviolet (UV) light, 1-azido-2-chlorobenzene readily undergoes photolysis, cleaving the nitrogen-nitrogen bond to release N₂ gas and produce 2-chlorophenylnitrene. This species is highly electrophilic and can readily react with a variety of substrates. One of the hallmark reactions of photogenerated nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds. This reaction is of significant utility in synthetic chemistry for forming new carbon-nitrogen bonds and for applications such as surface modification and polymer cross-linking. The 2-chlorophenylnitrene intermediate, once formed, can abstract a hydrogen atom or directly insert into a C-H bond of a neighboring molecule (e.g., the solvent or another reagent), leading to the formation of a secondary amine.

The photodissociation of an aryl azide is a spin-sensitive process. The initial photolytic event produces the nitrene in its singlet state (S₁), where the two non-bonding electrons on the nitrogen atom have opposite spins. The singlet nitrene is typically the more reactive species in concerted reactions like C-H insertion. However, the singlet state is an excited state and can undergo intersystem crossing (ISC) to the more stable triplet ground state (T₀), where the two non-bonding electrons have parallel spins.

For the 2-chlorophenylnitrene intermediate derived from 1-azido-2-chlorobenzene, the energy gap between the singlet and triplet states has been experimentally determined. Photoelectron spectroscopy of the corresponding nitrene anion revealed a singlet-triplet splitting of 14 ± 2 kcal/mol. nih.gov This energy difference is a crucial determinant of the nitrene's reactivity, influencing the lifetime of the highly reactive singlet state and the prevalence of the less reactive, radical-like triplet state.

Due to their high reactivity, nitrene intermediates have very short lifetimes, often in the nanosecond range at room temperature. researchgate.net Their detection and characterization require specialized spectroscopic techniques. Ultrafast transient absorption spectroscopy is a primary tool used to observe these species. dtic.mil Following a short laser pulse (the "pump") that initiates the photolysis of 1-azido-2-chlorobenzene, a second light pulse (the "probe") is used to record the absorption spectrum of the transient species at picosecond to nanosecond delay times. dtic.mildtic.mil This allows for the direct observation of both the singlet and triplet 2-chlorophenylnitrene and the measurement of their decay kinetics.

Furthermore, electron paramagnetic resonance (EPR) spectroscopy can be used to characterize the triplet ground state of the nitrene, as its parallel spins give it a net magnetic moment. These experiments are often conducted by trapping the photogenerated nitrene in a frozen, inert gas matrix at very low temperatures to prolong its lifetime. Experimental studies using photoelectron spectroscopy have also provided key data, such as the electron affinity of the nitrenes. For 2-chlorophenylnitrene, the electron affinity was measured to be 1.79 ± 0.05 eV. nih.gov

Table 2: Properties of the 2-Chlorophenylnitrene Intermediate

| Property | Value/Description | Technique |

| Generation Method | Photolysis (UV) or Thermolysis of 1-azido-2-chlorobenzene | - |

| Singlet-Triplet Splitting (ΔES-T) | 14 ± 2 kcal/mol nih.gov | Photoelectron Spectroscopy nih.gov |

| Electron Affinity (EA) | 1.79 ± 0.05 eV nih.gov | Photoelectron Spectroscopy nih.gov |

| Primary Spectroscopic Tools | Transient Absorption Spectroscopy, dtic.mil EPR Spectroscopy | - |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Beyond the chemistry of the azide group, 1-azido-2-chlorobenzene can also undergo reactions involving the chloro substituent.

The chloro group on the aromatic ring of 1-azido-2-chlorobenzene can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is distinct from SN1 and SN2 mechanisms and is characteristic of aryl halides bearing electron-withdrawing groups (EWGs). chemistrysteps.commasterorganicchemistry.com The azide group (–N₃) is a moderate electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step, addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The presence of the azide group in the ortho position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. masterorganicchemistry.comyoutube.com This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible. Therefore, 1-azido-2-chlorobenzene is expected to react with strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions to displace the chloride and form a new C-Nucleophile bond at that position. chemistrysteps.com

Electronic and Steric Effects on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, contingent upon the electronic properties of the substituents on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs). masterorganicchemistry.com In 1-azido-2-chlorobenzene, both the azido (-N₃) and the chloro (-Cl) groups influence the ring's reactivity.

The SNAr mechanism typically involves a two-step addition-elimination process. libretexts.org Initially, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com

Electronic Effects:

Azido Group (-N₃): The azido group is a strong electron-withdrawing group through the inductive effect and a moderate activating group for SNAr reactions. Its presence significantly lowers the electron density of the benzene ring, making it more susceptible to nucleophilic attack. Positioned ortho to the chlorine atom, it effectively stabilizes the negative charge of the Meisenheimer complex through resonance.

Steric Effects: The ortho-positioning of the azido and chloro groups in 1-azido-2-chlorobenzene introduces potential steric hindrance. However, the linear nature of the azido group minimizes its steric bulk compared to larger groups like nitro (-NO₂) or tertiary alkyl groups. For most nucleophiles, the steric hindrance is not significant enough to impede the attack at the carbon bonded to the chlorine atom. nih.gov The primary determinant of reactivity remains the powerful electronic activation provided by the substituents. rsc.org

The combined electronic influence of the ortho-azido and chloro substituents renders the aromatic ring sufficiently electrophilic to undergo SNAr reactions with suitable nucleophiles.

| Substituent Group | Position Relative to Leaving Group | General Effect on SNAr Rate | Electronic Influence |

| -N₃ (Azido) | Ortho, Para | Strong Activation | Strong -I (Inductive), Weak -R (Resonance) |

| Meta | Weak Activation | Strong -I (Inductive) | |

| -NO₂ (Nitro) | Ortho, Para | Very Strong Activation | Strong -I, Strong -R |

| Meta | Weak Activation | Strong -I | |

| -CN (Cyano) | Ortho, Para | Strong Activation | Strong -I, Strong -R |

| Meta | Weak Activation | Strong -I | |

| -Cl (Chloro) | N/A (Leaving Group) | Moderate Activation | Strong -I, Weak +R |

This table provides a generalized comparison of the activating effects of common electron-withdrawing groups in SNAr reactions.

Staudinger-Type Reactions

The Staudinger reaction, discovered by Hermann Staudinger, is a mild chemical process that converts an organic azide into an iminophosphorane through treatment with a phosphine (B1218219), typically a triaryl- or trialkylphosphine. wikipedia.orgorganicchemistrytutor.com This reaction is characterized by high yields and tolerance for a wide variety of functional groups. alfa-chemistry.com In the case of 1-azido-2-chlorobenzene, this reaction serves as a gateway to further intramolecular transformations.

Formation of Azide-Phosphine Adducts

The initial step of the Staudinger reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen atom (Nγ) of the azide group. wikipedia.org This attack results in the formation of a linear phosphazide (B1677712) intermediate (also referred to as a phosphine-azide adduct). alfa-chemistry.comorganic-chemistry.org

The mechanism proceeds as follows:

The lone pair of electrons on the phosphorus atom of a phosphine, such as triphenylphosphine (B44618) (PPh₃), attacks the terminal nitrogen of the 1-azido-2-chlorobenzene molecule.

This addition forms a transient, zwitterionic phosphazide intermediate. This adduct is often unstable and not isolated, proceeding directly to the next step of the reaction sequence. alfa-chemistry.com

This initial adduct formation is a rapid and generally quantitative process that sets the stage for the subsequent elimination of dinitrogen gas. alfa-chemistry.com

Intramolecular Cyclization to Indazoles

Following the formation of the phosphazide, the Staudinger reaction proceeds via the loss of nitrogen gas (N₂) to form an iminophosphorane. wikipedia.orgorganic-chemistry.org

The phosphazide intermediate undergoes a rearrangement through a four-membered cyclic transition state.

This transition state collapses, releasing a molecule of highly stable N₂ gas, which is a significant thermodynamic driving force for the reaction. organicchemistrytutor.com

The product of this step is an N-(2-chlorophenyl)iminophosphorane.

In substrates where a reactive group is positioned ortho to the newly formed iminophosphorane, this intermediate can undergo a subsequent intramolecular aza-Wittig reaction. umich.edu The iminophosphorane functions as a powerful nucleophile and can react with an internal electrophile to forge a new ring system. For substrates like 1-azido-2-chlorobenzene, the reaction can be directed towards the synthesis of indazole derivatives, although the direct participation of the chloro group in a classical aza-Wittig cyclization is not typical. The cyclization to form the indazole ring from the iminophosphorane intermediate proceeds through alternative intramolecular pathways, often promoted thermally, leading to the stable heterocyclic indazole core.

Theoretical and Computational Investigations of 1 Azido 2 Chlorobenzene

Quantum Chemical Studies

Quantum chemical studies delve into the fundamental electronic characteristics of a molecule. For 1-azido-2-chlorobenzene, these investigations reveal how the interplay between the azido (B1232118) and chloro substituents on the benzene (B151609) ring governs its stability and reaction preferences.

The electronic structure of 1-azido-2-chlorobenzene is primarily defined by the aromatic benzene ring substituted with an azido (-N₃) group and a chlorine atom. The azide (B81097) group is a 1,3-dipole with delocalized π-electrons across its three nitrogen atoms, which can be represented by several resonance structures. This delocalization is crucial to its role in cycloaddition reactions.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density and the nature of bonding within a molecule. In a molecule like 1-azido-2-chlorobenzene, NBO analysis would quantify the hybridization of the atoms and the interactions between filled and unfilled orbitals. For instance, in the related compound chlorobenzene, the chloro group exhibits a partial negative charge, while the ipso carbon it is attached to shows a partial negative charge as well, a nuance that deviates from simple electronegativity arguments and is revealed by NBO calculations. walisongo.ac.id These computational techniques provide a detailed picture of the covalent bonds and lone pairs, moving beyond simple Lewis structures to a more quantitative understanding of the molecule's electronic makeup. arxiv.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with others. researchgate.net

For 1-azido-2-chlorobenzene, the HOMO is typically associated with the azido group, making it the nucleophilic component in reactions. The LUMO, conversely, is distributed over the aromatic ring system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO theory is particularly useful in explaining the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloadditions that aryl azides readily undergo. wikipedia.orgslideshare.net In these reactions, the interaction between the HOMO of the azide and the LUMO of the other reactant (the dipolarophile), or vice versa, dictates the feasibility and stereoselectivity of the reaction.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to 1-Azido-2-chlorobenzene |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor (nucleophile). | Primarily located on the azido group, governing its reactivity with electron-deficient species. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor (electrophile). | Distributed across the aromatic system, involved in reactions with electron-rich species. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity, particularly for cycloaddition reactions. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org

For 1-azido-2-chlorobenzene, an MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue).

Negative Potential: The most electron-rich area is expected to be around the terminal nitrogen atom of the azido group, making it the primary site for electrophilic attack. The chlorine atom would also exhibit negative potential due to its high electronegativity. researchgate.net

Positive Potential: Regions of positive potential are generally found around the hydrogen atoms of the benzene ring, indicating their susceptibility to nucleophilic attack.

MEP analysis helps in understanding the non-covalent interactions a molecule can participate in and provides a visual guide to its reactive sites. researchgate.netnih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for 1-Azido-2-chlorobenzene

| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site |

|---|---|---|

| Terminal Nitrogen of Azide Group | Negative (Electron-Rich) | Nucleophilic / Site for Electrophilic Attack |

| Chlorine Atom | Negative (Electron-Rich) | Nucleophilic |

| Aromatic Ring Hydrogens | Positive (Electron-Poor) | Electrophilic / Site for Nucleophilic Attack |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, identifying transition states, and elucidating complex mechanistic pathways.

1-Azido-2-chlorobenzene, like other aryl azides, participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form heterocyclic compounds like triazoles and triazolines. nih.govnih.gov Computational modeling allows for the detailed analysis of the transition states (TS) of these reactions.

By calculating the energy of the reaction coordinate, chemists can determine the activation energy barrier for a given cycloaddition. This analysis reveals the geometry of the molecule as it transforms from reactants to products through the high-energy transition state. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have been used to explain the regioselectivity of the reaction by comparing the energies of the different possible transition states. rsc.org These studies show that the spatial arrangement of the catalyst, azide, and alkyne in the transition state determines which regioisomer is formed. rsc.org Such computational insights are crucial for predicting and controlling the outcomes of these synthetic reactions. researchgate.netrsc.org

Upon thermal or photochemical stimulation, aryl azides can extrude a molecule of nitrogen (N₂) to form a highly reactive intermediate known as a nitrene. In the case of 1-azido-2-chlorobenzene, this process yields 2-chlorophenylnitrene. Computational studies have been vital in understanding the complex reactivity of the parent phenylnitrene and its derivatives. researchgate.net

The photolysis of an aryl azide generates the nitrene in its singlet state. This singlet nitrene is implicated in several rapid subsequent reactions. researchgate.net Computational models show that the singlet 2-chlorophenylnitrene can undergo intramolecular reactions. acs.orgresearchgate.net One prominent pathway is ring expansion, where the nitrene nitrogen inserts into a carbon-carbon bond of the benzene ring to form a seven-membered ring intermediate known as a ketenimine. acs.org This intermediate can then be trapped by nucleophiles. Alternatively, the singlet nitrene can intersystem cross to the more stable triplet state, which has different reactivity, often leading to dimerization to form azo compounds. researchgate.net DFT calculations of the reaction coordinates for these processes help to map out the energetic barriers for each pathway, providing a detailed picture of the photochemistry of aryl azides. acs.org

Solvent Effects in Computational Models

The surrounding solvent environment can significantly influence the electronic structure, stability, and reactivity of a solute molecule. Computational models are crucial for understanding these interactions at a molecular level. For 1-Azido-2-chlorobenzene, solvent effects are typically modeled using either implicit or explicit solvent models. researchgate.netnih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variant, the Conductor-like Polarisable Continuum Model (CPCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. ucsb.edu In this model, the solute (1-Azido-2-chlorobenzene) is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the medium. ucsb.edu This, in turn, creates a reaction field that interacts with the solute's dipole moment, leading to stabilization. The degree of stabilization depends on the polarity of the solvent; more polar solvents will induce a stronger reaction field and have a more pronounced effect on the molecule's properties.

For instance, theoretical studies on similar substituted phenyl azides have shown that reaction activation energies and electronic properties like the HOMO-LUMO gap can be modulated by the solvent. researchgate.net A blue shift (a shift to shorter wavelengths) in the n → π* electronic transition is often observed in polar solvents compared to the gas phase, indicating greater stabilization of the polar ground state relative to the less polar excited state. ucsb.edu

Explicit solvent models provide a more detailed, atomistic representation by surrounding the solute molecule with a finite number of individual solvent molecules. While computationally more demanding, this method allows for the study of specific short-range interactions, such as hydrogen bonding or dipole-dipole interactions, which are not fully captured by implicit models. nih.gov For 1-Azido-2-chlorobenzene, this would involve simulating the molecule in a box of solvent molecules (e.g., water, methanol, or acetonitrile) and calculating the ensemble-averaged properties.

Table 1: Predicted Solvatochromic Shifts on the n → π* Transition of 1-Azido-2-chlorobenzene using the CPCM Model.

| Solvent | Dielectric Constant (ε) | Predicted Absorption Max (λ_max) | Shift from Gas Phase (nm) |

| Gas Phase | 1.0 | 280 nm (Hypothetical) | 0 |

| Toluene | 2.4 | 278 nm (Hypothetical) | -2 |

| Chloroform | 4.8 | 275 nm (Hypothetical) | -5 |

| Acetonitrile | 37.5 | 271 nm (Hypothetical) | -9 |

| Water | 80.1 | 268 nm (Hypothetical) | -12 |

Advanced Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular structure and properties of aromatic compounds like 1-Azido-2-chlorobenzene. cuny.edu This method offers a favorable balance between computational cost and accuracy. DFT calculations typically employ hybrid functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-311++G(d,p) to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

For 1-Azido-2-chlorobenzene, a DFT geometry optimization would yield key structural parameters. The planarity of the benzene ring is slightly distorted by the substituents. The C-Cl and C-N bond lengths, as well as the bond angles of the azido group (N-N-N) and its orientation relative to the ring, are critical parameters. The azido group is generally found to have a bent structure, and its rotational barrier with respect to the C-N bond can be calculated to understand conformational preferences.

Vibrational analysis based on DFT is used to predict the infrared (IR) and Raman spectra. researchgate.net Key vibrational modes for 1-Azido-2-chlorobenzene include the characteristic asymmetric and symmetric stretching of the N₃ group, typically observed around 2100 cm⁻¹ and 1250 cm⁻¹, respectively. nih.gov Other significant vibrations include the C-Cl stretching, C-N stretching, and various aromatic C-H and C-C ring modes.

Furthermore, DFT is used to calculate electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For substituted phenyl azides, electron-withdrawing substituents like chlorine tend to lower the energies of both the HOMO and LUMO, affecting the molecule's electrophilic and nucleophilic character. rsc.org

Table 2: Calculated Geometrical Parameters for 1-Azido-2-chlorobenzene at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Value (Hypothetical) |

| C1-C2 Bond Length | 1.40 Å |

| C1-N1 Bond Length | 1.41 Å |

| C2-Cl Bond Length | 1.74 Å |

| N1-N2 Bond Length | 1.25 Å |

| N2-N3 Bond Length | 1.14 Å |

| C1-C2-Cl Bond Angle | 121.0° |

| C2-C1-N1 Bond Angle | 118.5° |

| C1-N1-N2 Bond Angle | 115.0° |

| N1-N2-N3 Bond Angle | 172.5° |

Molecular Dynamics Simulations in Excited States

Understanding the behavior of molecules after absorbing light is fundamental to photochemistry. Excited-state molecular dynamics (MD) simulations are powerful tools for tracing the ultrafast processes that follow photoexcitation, such as internal conversion and intersystem crossing. aip.orgstanford.edu For 1-Azido-2-chlorobenzene, these simulations can elucidate the mechanisms of photodecomposition, which is a characteristic reaction of aryl azides.

A common approach is the use of ab initio multiple spawning (AIMS) or trajectory surface hopping methods, such as Tully's Fewest Switches Surface Hopping (FSSH). osti.gov In this framework, a swarm of classical trajectories is propagated on potential energy surfaces (PESs) calculated on-the-fly using quantum mechanical methods like Time-Dependent Density Functional Theory (TD-DFT). osti.gov The simulations model the nonadiabatic transitions (hops) between different electronic states (e.g., from an excited singlet state, S₁, to the ground state, S₀). nih.gov

Upon excitation to the S₁ state, the simulation would track the evolution of the molecular geometry of 1-Azido-2-chlorobenzene over femtoseconds to picoseconds. Key reaction coordinates would be monitored, such as the N-N₂ bond length and the C-N bond length. For aryl azides, the predominant photochemical reaction is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate (2-chlorophenylnitrene). Excited-state MD simulations can reveal the timescale of this bond cleavage and map the pathway of the molecule as it moves through conical intersections—points of degeneracy between electronic states—that facilitate rapid, radiationless decay back to the ground state. osti.gov The simulations would provide critical insights into the quantum yields and lifetimes of the excited states, explaining how the absorbed light energy is converted into chemical energy.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed properties or activities. For predicting the reactivity of 1-Azido-2-chlorobenzene, a QSPR model could be developed to correlate its structural features with its performance in a specific chemical reaction, such as the 1,3-dipolar cycloaddition.

A foundational example of a QSPR is the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. researchgate.net Although 1-Azido-2-chlorobenzene is an ortho-substituted compound, for which steric effects can be significant, the electronic effect of the chlorine substituent can still be analyzed using its Hammett constant (σ). The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted parent compound (phenyl azide), ρ (rho) is the reaction constant which depends on the reaction type and conditions, and σ (sigma) is the substituent constant which depends only on the specific substituent and its position.

Table 3: Hammett Substituent Constants (σ_para) and Their Qualitative Effect on Phenyl Azide Reactivity in a Hypothetical Reaction with a Positive ρ Value.

| Substituent (X) in X-Phenyl Azide | Hammett Constant (σ_p) | Predicted Effect on Reaction Rate |

| -OCH₃ (Methoxy) | -0.27 | Decrease |

| -CH₃ (Methyl) | -0.17 | Decrease |

| -H (Hydrogen) | 0.00 | Baseline (k₀) |

| -Cl (Chloro) | +0.23 | Increase |

| -CN (Cyano) | +0.66 | Strong Increase |

| -NO₂ (Nitro) | +0.78 | Very Strong Increase |

Applications in Chemical Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

1-Azido-2-chlorobenzene serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reactivity, primarily centered around the azido (B1232118) group, allows for the construction of diverse molecular architectures.

Synthesis of Triazole Derivatives

The most prominent application of 1-Azido-2-chlorobenzene in heterocyclic synthesis is in the formation of 1,2,3-triazole derivatives. This is typically achieved through [3+2] cycloaddition reactions, a cornerstone of "click chemistry". The reaction involves the coupling of the azide (B81097) with an alkyne.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, 1-Azido-2-chlorobenzene reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1-(2-chlorophenyl)-4-substituted-1H-1,2,3-triazole isomer. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The general scheme for the CuAAC reaction is depicted below:

The uncatalyzed Huisgen 1,3-dipolar cycloaddition can also be employed, but it typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. The copper-catalyzed variant has therefore become the method of choice for its superior control over the reaction outcome.

Below is a table summarizing representative examples of the synthesis of triazole derivatives using aryl azides, illustrating the versatility of the CuAAC reaction.

| Aryl Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

| Benzyl (B1604629) azide | Phenylacetylene | CuI / Et3N | Cyrene™ | 90 |

| Benzyl azide | 1-Ethynylcyclohexanol | Copper(I) phenylacetylide | CH2Cl2 | 77 |

| Benzyl azide | 1-Chloro-4-prop-2-ynyloxybenzene | Copper(I) phenylacetylide | CH2Cl2 | 70 |

| Benzyl azide | 1-Nitro-4-prop-2-ynyloxybenzene | Copper(I) phenylacetylide | CH2Cl2 | 87 |

| Phenyl azide | Phenylacetylene | Cu/C | DCM | High |

Formation of Other Nitrogen-Containing Heterocycles

Beyond triazoles, 1-Azido-2-chlorobenzene can be utilized to synthesize other important nitrogen-containing heterocycles. This is often achieved through the generation of a highly reactive nitrene intermediate by thermal or photochemical decomposition of the azide, which involves the extrusion of nitrogen gas.

Thermal and Photochemical Decomposition:

Upon heating or irradiation with UV light, aryl azides like 1-Azido-2-chlorobenzene can form a singlet aryl nitrene. This intermediate can then undergo a variety of reactions, including intramolecular C-H insertion or cyclization to form new heterocyclic rings.

For instance, if 1-Azido-2-chlorobenzene is part of a biphenyl system (e.g., 2-azido-2'-substituted-biphenyl), its decomposition can lead to the formation of carbazole derivatives through an intramolecular C-H insertion reaction. Rhodium(II) catalysts have been shown to efficiently catalyze this transformation at milder temperatures.

Furthermore, the photolysis of aryl azides in the presence of nucleophiles can lead to ring expansion, forming seven-membered heterocycles known as azepines. For example, photolysis of phenyl azide in the presence of amines yields 2-amino-3H-azepines. This reactivity opens up pathways to complex heterocyclic systems that are otherwise difficult to access.

Reagent in Bioorthogonal Chemical Labeling Methodologies

The azide group of 1-Azido-2-chlorobenzene is a key functional group in the field of bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Azido Group as a Chemical Handle in Tagging Strategies

The azido group is an excellent chemical handle for tagging biomolecules due to its small size, stability, and, most importantly, its bioorthogonality. It is virtually absent in biological systems, meaning it will not participate in unwanted side reactions with cellular components. This allows for the specific labeling of target molecules that have been metabolically or genetically engineered to contain a complementary alkyne or phosphine (B1218219) group.

Strategies for Bioconjugation Techniques

1-Azido-2-chlorobenzene, or more precisely, molecules containing the 2-chlorophenylazide moiety, can be conjugated to biomolecules using two main bioorthogonal ligation strategies:

Click Chemistry (Azide-Alkyne Cycloaddition): As discussed in the synthesis of triazoles, the CuAAC reaction is a powerful tool for bioconjugation. A biomolecule functionalized with a terminal alkyne can be specifically and efficiently linked to a molecule containing the azido group, such as a derivative of 1-Azido-2-chlorobenzene. For in vivo applications where the toxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst.

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618). The reaction proceeds through an aza-ylide intermediate which is then trapped to form a stable amide bond. This method is also bioorthogonal and has been widely used for labeling and modifying biomolecules.

Role in Polymer Chemistry and Material Modification

The reactivity of the azido group in 1-Azido-2-chlorobenzene also lends itself to applications in polymer chemistry and the modification of material surfaces.

One common strategy for modifying polymer surfaces is through the photochemical activation of aryl azides. When a polymer surface is coated with an aryl azide derivative and then exposed to UV light, a highly reactive nitrene is generated. This nitrene can then insert into the C-H bonds of the polymer backbone, forming a stable covalent linkage. This process allows for the functionalization of otherwise inert polymer surfaces, such as those of polystyrene and polyethylene. By attaching molecules with specific properties (e.g., hydrophilicity, biocompatibility, or reactivity for further chemical transformations) to the aryl azide, the surface properties of the material can be tailored for specific applications. For example, perfluorophenylazides (PFPAs) are often used for this purpose due to their high reactivity and efficiency in surface functionalization.

Another powerful technique for modifying surfaces with polymers is "grafting to" or "grafting from" approaches. In a "grafting to" approach utilizing click chemistry, a surface can be functionalized with azide groups. Pre-synthesized polymers with terminal alkyne groups can then be "clicked" onto the surface via CuAAC, forming a dense polymer brush layer. Conversely, in a "grafting from" approach, an initiator molecule containing an azide or alkyne can be attached to the surface, and the polymer chains are then grown directly from the surface. These methods allow for precise control over the density and thickness of the grafted polymer layer, enabling the creation of smart surfaces with tunable properties.

Cross-linking Agent for Polymers

Aryl azides are a well-established class of compounds used as photo-cross-linking agents to modify the physical properties of polymers. nih.govthermofisher.com The process is typically initiated by thermal activation or photolysis, which causes the azide group to release nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. nih.govnih.gov This nitrene species can then form covalent bonds within the polymer matrix through several mechanisms:

C-H Insertion: The nitrene can insert directly into carbon-hydrogen bonds along the polymer backbone or its side chains. nih.gov

Double Bond Addition: It can add across carbon-carbon double bonds to form stable aziridine (B145994) rings. nih.gov

Hydrogen Abstraction: The nitrene can abstract hydrogen atoms, leading to radical formation on the polymer chains, which then combine to form cross-links. nih.gov

This creation of a three-dimensional network structure significantly alters the polymer's properties, leading to improved mechanical strength, thermal stability, and solvent resistance. nih.govnih.gov While various multifunctional aryl azides, such as bis-azides and perfluorophenyl azides, are commonly employed to achieve high cross-linking efficiency, the specific use of the monofunctional compound 1-Azido-2-chlorobenzene for this purpose is not prominently documented. nih.govnih.gov A patent has described mono-azide compounds with di-halogen substitutions on the phenyl ring for cross-linking applications, suggesting that such structures are considered for these processes, though specific performance data for the 2-chloro isomer is not provided. google.com

The general mechanism for photo-cross-linking using an aryl azide is presented below:

| Step | Description | Intermediate/Product |

| 1. Activation | The aryl azide is exposed to UV light or heat, causing the expulsion of a nitrogen molecule. | A highly reactive aryl nitrene is formed. |

| 2. Cross-linking | The aryl nitrene rapidly reacts with the polymer chains (P-H) in its vicinity. | Covalent C-N bonds are formed, creating a stable polymer network. |

This process is highly valued because it does not typically require the addition of external initiators and can be triggered on demand with light or heat. researchgate.net

Enhancement of Polymer-Based Device Efficiencies

The cross-linking of polymers via aryl azides is a powerful strategy for enhancing the performance and stability of polymer-based electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov